Cas no 1805530-50-0 (2-Bromo-3,4-diiodopyridine)

2-Bromo-3,4-diiodopyridine 化学的及び物理的性質
名前と識別子
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- 2-Bromo-3,4-diiodopyridine
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- インチ: 1S/C5H2BrI2N/c6-5-4(8)3(7)1-2-9-5/h1-2H
- InChIKey: HYPLUWLINUQMSC-UHFFFAOYSA-N
- ほほえんだ: IC1C(=NC=CC=1I)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 101
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-Bromo-3,4-diiodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029013262-1g |
2-Bromo-3,4-diiodopyridine |
1805530-50-0 | 95% | 1g |
$3,126.60 | 2022-04-01 | |
Alichem | A029013262-250mg |
2-Bromo-3,4-diiodopyridine |
1805530-50-0 | 95% | 250mg |
$1,058.40 | 2022-04-01 |
2-Bromo-3,4-diiodopyridine 関連文献
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
2-Bromo-3,4-diiodopyridineに関する追加情報
2-Bromo-3,4-Diiodopyridine: A Comprehensive Overview
2-Bromo-3,4-Diiodopyridine, also known by its CAS registry number CAS No. 1805530-50-0, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which features a pyridine ring substituted with bromine and iodine atoms at specific positions. The presence of these halogens imparts distinctive electronic and structural properties to the molecule, making it a valuable tool in various research and industrial applications.
The synthesis of 2-Bromo-3,4-Diiodopyridine involves a series of carefully optimized reactions that ensure high purity and yield. Recent advancements in synthetic methodologies have enabled researchers to streamline the production process, reducing costs and improving scalability. These improvements have made the compound more accessible for use in academic and commercial settings.
One of the most notable features of 2-Bromo-3,4-Diiodopyridine is its versatility in chemical reactions. The bromine and iodine substituents on the pyridine ring can act as leaving groups or participate in various nucleophilic or electrophilic substitutions, depending on the reaction conditions. This property has been exploited in the development of novel heterocyclic compounds with potential applications in drug discovery and materials synthesis.
In recent years, researchers have focused on understanding the electronic properties of 2-Bromo-3,4-Diiodopyridine. Studies using computational chemistry techniques have revealed that the compound exhibits a unique electronic structure due to the combined effects of bromine and iodine substitution. These findings have implications for its use in electronic materials, such as organic semiconductors and sensors.
The application of 2-Bromo-3,4-Diiodopyridine in drug discovery has also been a topic of intense research. Its ability to act as a scaffold for constructing bioactive molecules has led to its use in designing potential therapeutic agents targeting various diseases. For instance, recent studies have explored its role in developing anti-cancer agents with improved selectivity and efficacy.
In addition to its chemical applications, 2-Bromo-3,4-Diiodopyridine has found use in materials science as a precursor for advanced materials such as graphene-like structures and metal-organic frameworks (MOFs). The compound's ability to coordinate with metal ions makes it an ideal candidate for constructing MOFs with tailored properties for gas storage and catalysis.
The environmental impact of synthesizing and using 2-Bromo-3,4-Diiodopyridine has also been a subject of scrutiny. Researchers are actively exploring green chemistry approaches to minimize waste generation and improve the sustainability of its production processes. These efforts align with global initiatives to promote environmentally friendly chemical practices.
In conclusion, 2-Bromo-3,4-Diiodopyridine, with its unique structure and versatile properties, continues to be a focal point in various scientific disciplines. As research progresses, new applications and insights into this compound are expected to emerge, further solidifying its importance in both academic and industrial contexts.
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